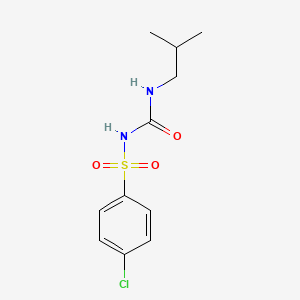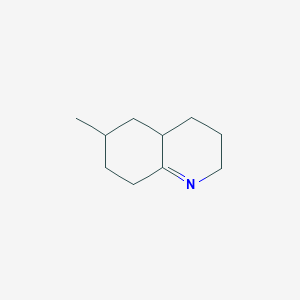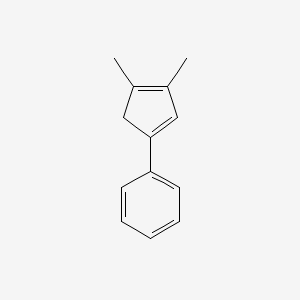methanone CAS No. 52200-37-0](/img/structure/B14648786.png)
[5-Chloro-2-(hydroxymethyl)phenyl](4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(hydroxymethyl)phenylmethanone is an organic compound with the molecular formula C14H10Cl2O2 It is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-formylphenylboronic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(hydroxymethyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-(carboxymethyl)phenyl](4-chlorophenyl)methanone.
Reduction: 5-Chloro-2-(hydroxymethyl)phenylmethanol.
Substitution: 5-Methoxy-2-(hydroxymethyl)phenylmethanone.
Aplicaciones Científicas De Investigación
5-Chloro-2-(hydroxymethyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: The compound is investigated for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of chlorine atoms enhances its binding affinity to hydrophobic pockets within the enzyme structure.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
- 5-Chloro-2-(hydroxymethyl)phenylmethanone
Uniqueness
Compared to similar compounds, 5-Chloro-2-(hydroxymethyl)phenylmethanone exhibits unique properties due to the presence of two chlorine atoms, which enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52200-37-0 |
|---|---|
Fórmula molecular |
C14H10Cl2O2 |
Peso molecular |
281.1 g/mol |
Nombre IUPAC |
[5-chloro-2-(hydroxymethyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-4-1-9(2-5-11)14(18)13-7-12(16)6-3-10(13)8-17/h1-7,17H,8H2 |
Clave InChI |
FJQKFXJIBPKRCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)


![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)




